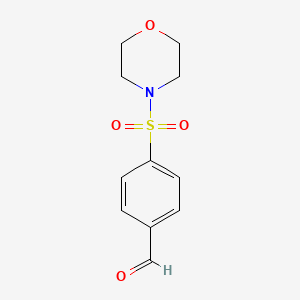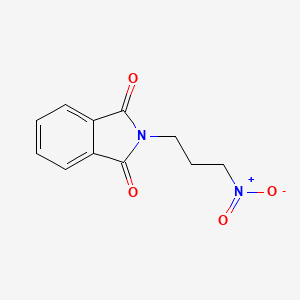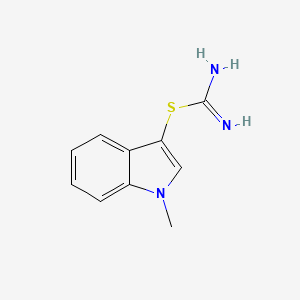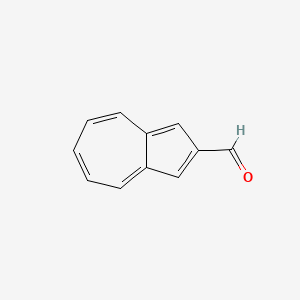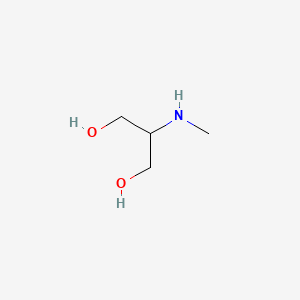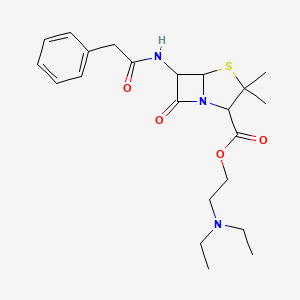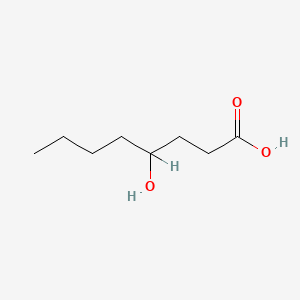![molecular formula C11H10ClN3 B3057287 N-[(4-chlorophenyl)methyl]pyrazin-2-amine CAS No. 78675-97-5](/img/structure/B3057287.png)
N-[(4-chlorophenyl)methyl]pyrazin-2-amine
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]pyrazin-2-amine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
N-(4-chlorobenzyl)-2-pyrazinamine is a compound that can be involved in the formation of complex chemical structures, such as in the crystal structure of chloropyramine tetrachlorocuprate(II). In this compound, N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium pairs with CuCl4^2− anions, showing a potential for forming intricate chemical architectures with specific geometric configurations (Parvez & Sabir, 1997).
Biological Activity and Metabolism
Derivatives of N-(4-chlorobenzyl)-2-pyrazinamine, such as pyrazinamide and its analogs, have shown significant biological activities. For instance, pyrazinamide is a key anti-tuberculosis drug, and its metabolism and the monitoring of its levels in the body have been the subject of scientific investigation. A novel biosensor system utilizing a nanocomposite for monitoring pyrazinamide metabolism highlights the drug's significance in tuberculosis treatment and the necessity for precise dosing due to its potential hepatotoxicity (Sidwaba et al., 2014).
Synthetic Applications
The synthesis and modification of N-(4-chlorobenzyl)-2-pyrazinamine derivatives have been explored for various pharmacological applications, including anti-HIV activities. A study on the synthesis and evaluation of 2-(m-Chlorobenzyl)-4-substituted-1, 1, 3-trioxo-2H,4H-pyrazolo[4, 5-e][1, 2, 4] thiadiazines showed activity against HIV-1, highlighting the compound's potential in antiviral research (Yan et al., 2006).
Chemical Reactions and Transformations
The compound's reactivity has been explored in various chemical reactions, such as the hydrazinolysis of 2-ketoaziridines, which can yield allyl amines and pyrazoles. This showcases the versatility of N-(4-chlorobenzyl)-2-pyrazinamine derivatives in organic synthesis, allowing for the transformation of aziridines into a range of substituted products (Chen, Sasaki, & Yudin, 2006).
Mecanismo De Acción
Target of Action
The primary target of N-[(4-chlorophenyl)methyl]pyrazin-2-amine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors .
Mode of Action
This inhibition could potentially lead to a decrease in angiogenesis, thereby limiting the growth and spread of tumors .
Biochemical Pathways
Given its target, it is likely that it impacts the vegf signaling pathway, which is central to angiogenesis . By inhibiting VEGFR1, the compound could disrupt this pathway, leading to reduced angiogenesis and potentially slowing tumor growth .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent .
Result of Action
Given its target and potential mode of action, it is likely that the compound could lead to a reduction in angiogenesis . This could potentially result in slowed tumor growth in diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, and specific genetic factors . More research is needed to fully understand these influences .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIVUMPBFZGFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397294 | |
| Record name | N-(4-chlorobenzyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78675-97-5 | |
| Record name | N-(4-chlorobenzyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


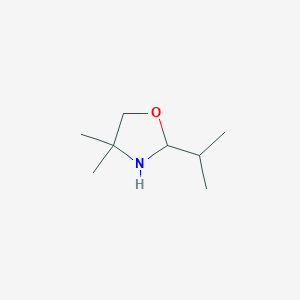
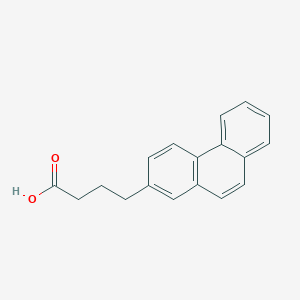
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B3057207.png)
